methyl N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl glycinate , is a compound with the chemical formula C10H11ClO2. It appears as a colorless to pale yellow liquid at room temperature and pressure .
Preparation Methods
Synthetic Routes: The synthesis of methyl glycinate involves the acetylation of glycine with an acetylating agent. One common method is the reaction between glycine and acetic anhydride or acetyl chloride. The reaction proceeds as follows:
Glycine+Acetylating Agent→Methyl Glycinate
Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Acidic or basic catalysts may be employed to facilitate the acetylation process.
Industrial Production: Methyl glycinate serves as an intermediate in organic synthesis and pharmaceutical chemistry. It is also used in the production of insecticides (such as pyrethroids) and pharmaceutical raw materials. For example, it is a precursor for the synthesis of pyrethric acid and dichloropyrethric acid .
Chemical Reactions Analysis
Reactivity: Methyl glycinate can undergo various chemical reactions, including:
Acetylation: As mentioned earlier, it readily reacts with acetylating agents to form the acetylated product.
Hydrolysis: Under acidic or basic conditions, hydrolysis of the ester bond occurs, yielding glycine and acetic acid.
Acetylating Agents: Acetic anhydride or acetyl chloride.
Catalysts: Acidic or basic catalysts (e.g., sulfuric acid, sodium hydroxide).
Major Products: The major product of the acetylation reaction is methyl glycinate itself.
Scientific Research Applications
Methyl glycinate finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: May have pharmaceutical applications.
Industry: Employed in the production of insecticides and other chemicals.
Mechanism of Action
The exact mechanism by which methyl glycinate exerts its effects remains an area of research. It may interact with specific molecular targets or pathways, but further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
Methyl glycinate’s uniqueness lies in its structure, combining an acetyl group with the glycine backbone. Similar compounds include other amino acid derivatives, but each has distinct properties and applications.
Biological Activity
Methyl N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate, also known by its CAS number 1282120-79-9, is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C16H15ClN4O5
- Molecular Weight : 378.77 g/mol
- IUPAC Name : this compound
The compound features a pyridazine core substituted with a chlorophenyl group, which is crucial for its biological activity. The presence of the acetyl and glycinate moieties may enhance its solubility and bioavailability.
Research indicates that compounds containing the pyridazinone structure exhibit various biological activities, including:
- Inhibition of Prolyl Hydroxylases (PHDs) : These enzymes play a crucial role in the hypoxia-inducible factor (HIF) pathway, which is involved in cellular responses to oxygen levels. Inhibition of PHDs can stabilize HIF1α, promoting angiogenesis and metabolic adaptation under hypoxic conditions .
- Antitumor Activity : Studies have shown that pyridazinone derivatives can exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism often involves modulation of metabolic pathways and apoptosis induction .
Case Studies
-
Cytotoxicity in Cancer Cells :
- A study evaluated the effects of this compound on MCF7 (breast cancer) and LN229 (glioblastoma) cell lines. Results indicated that the compound significantly reduced cell viability at higher concentrations while stabilizing HIF1α levels, suggesting a dual role in promoting tumor survival under hypoxia while also exerting cytotoxic effects .
-
Metabolic Profiling :
- Metabolomic analyses revealed that treatment with this compound altered key metabolic pathways in treated cells, specifically affecting TCA cycle intermediates and amino acid concentrations. These changes were linked to the compound's ability to inhibit PHDs and modulate mTORC1 activity, further implicating it in cancer metabolism .
Research Findings
Study | Focus | Findings |
---|---|---|
Study 1 | PHD Inhibition | Demonstrated that this compound inhibits PHDs, stabilizing HIF1α in cancer cells. |
Study 2 | Cytotoxic Effects | Showed significant cytotoxicity against MCF7 and LN229 cells with alterations in metabolic profiles indicative of inhibited glutaminolysis. |
Study 3 | Angiogenesis | Suggested potential applications in promoting angiogenesis through HIF stabilization under hypoxic conditions. |
Properties
Molecular Formula |
C15H14ClN3O4 |
---|---|
Molecular Weight |
335.74 g/mol |
IUPAC Name |
methyl 2-[[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetate |
InChI |
InChI=1S/C15H14ClN3O4/c1-23-15(22)8-17-13(20)9-19-14(21)7-6-12(18-19)10-2-4-11(16)5-3-10/h2-7H,8-9H2,1H3,(H,17,20) |
InChI Key |
LCUSXQLFSXOBBM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.